Cas no 2302-28-5 (5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole)

5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is a nitro-substituted imidazole derivative with a distinct halogenated structure, offering versatility in synthetic organic chemistry. Its chloro and nitro functional groups enhance reactivity, making it a valuable intermediate for pharmaceutical and agrochemical applications. The ethyl and methyl substituents contribute to its stability and solubility profile, facilitating controlled modifications in heterocyclic synthesis. This compound is particularly useful in the development of bioactive molecules due to its ability to undergo selective transformations, such as nucleophilic substitutions or reductions. Its well-defined structure ensures consistent performance in research and industrial processes, supporting the synthesis of complex imidazole-based compounds.
5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole structure
2302-28-5 structure
Product Name:5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
CAS No:2302-28-5
MF:C6H8ClN3O2
MW:189.599619865417
MDL:MFCD01928390
CID:912539
PubChem ID:222245
Update Time:2025-06-19

5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole
    • 1-Ethyl-2-methyl-4-nitro-1H-imidazole
    • 1-ethyl-2-methyl-4-nitro-5-chlorimidazole
    • 1-ethyl-2-methyl-4-nitro-5-chloroimidazole
    • 1-ethyl-2-methyl-5-chloro-4-nitroimidazole
    • 1-ethyl-5-chloro-2-methyl-4-nitro-1H-imidazole
    • 1H-Imidazole,1-ethyl-2-methyl-4-nitro-
    • 5-chloro-1-ethyl-
    • 5-Chloro-1-ethyl-2-methyl-4-nitroimidazole
    • AC1LDWLN
    • ACMC-20li1v
    • CTK5G2563
    • Maybridge1_001955
    • STOCK1S-03389
    • 5-chloro-1-ethyl-2-methyl-4-nitro-imidazole
    • NSC7864
    • SCHEMBL8823870
    • Imidazole, 5-chloro-1-ethyl-2-methyl-4-nitro-
    • DTXSID20945707
    • MVICIJDNZUMTFU-UHFFFAOYSA-N
    • AJ-333/36117027
    • EN300-214696
    • 5-Chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole #
    • DS-008938
    • NSC-7864
    • 2302-28-5
    • 5-chloro-1-ethyl-4-nitro-2-methyl-1H-imidazole
    • 1H-Imidazole, 5-chloro-1-ethyl-2-methyl-4-nitro-
    • MDL: MFCD01928390
    • Inchi: 1S/C6H8ClN3O2/c1-3-9-4(2)8-6(5(9)7)10(11)12/h3H2,1-2H3
    • InChI Key: MVICIJDNZUMTFU-UHFFFAOYSA-N
    • SMILES: ClC1=C([N+](=O)[O-])N=C(C)N1CC

Computed Properties

  • Exact Mass: 189.03064
  • Monoisotopic Mass: 189.0305042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 60.96
  • LogP: 2.29620

5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole Security Information

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Additional information on 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

Professional Introduction to Compound with CAS No. 2302-28-5 and Product Name: 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole

The compound with the CAS number 2302-28-5 and the product name 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, characterized by its nitro and chloro substituents, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The structural features of 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole make it a valuable scaffold for developing novel therapeutic agents, particularly in addressing complex biological targets.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of imidazole derivatives for their potential pharmacological activities. The nitro group in 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole plays a crucial role in modulating its biological interactions. This functional moiety is known to enhance binding affinity to various enzymes and receptors, making it an attractive component in the design of small-molecule inhibitors. Moreover, the presence of both chloro and ethyl substituents provides additional sites for chemical modification, enabling the synthesis of analogs with tailored properties.

One of the most compelling aspects of 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole is its potential in oncology research. Studies have demonstrated that nitro-substituted imidazoles can exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. For instance, research has shown that derivatives of this compound can interfere with the activity of tyrosine kinases, which are often overexpressed in tumor cells. The 5-chloro and 1H-imidazole moieties contribute to its stability and bioavailability, making it a promising candidate for further development.

Additionally, the 4-nitro group in 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole has been implicated in its antimicrobial properties. Recent studies have highlighted the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This mechanism of action makes it particularly relevant in the fight against antibiotic-resistant strains. The combination of these pharmacological attributes positions 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole as a multifaceted compound with broad therapeutic implications.

The synthesis of 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole involves a series of well-established organic reactions, including nitration, alkylation, and chlorination. These steps are critical in ensuring the correct placement and configuration of the functional groups. Advanced synthetic methodologies have been employed to optimize yield and purity, making large-scale production feasible. The robustness of its synthetic route underscores its industrial relevance and potential for commercialization.

In conclusion, 5-chloro-1-ethyl-2-methyl-4-nitro-1H-imidazole represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery. As research continues to uncover new applications for this compound, its importance in developing innovative therapies is likely to grow. The ongoing exploration of its pharmacological properties ensures that it remains at the forefront of medicinal chemistry innovation.

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